molecular formula C17H21Cl18FNO2 B607428 Fecnt F-18 CAS No. 281667-89-8

Fecnt F-18

カタログ番号: B607428
CAS番号: 281667-89-8
分子量: 324.81
InChIキー: YYXOKPOCUHEGJE-VZOVRYDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[F-18]FECNT has been used extensively for the calculation of dopamine transporter (DAT) occupancy in non-human primate brain and can distinguish DAT density differences between Parkinson's and healthy controls in humans.

科学的研究の応用

Key Properties

  • High Specificity : 18F-FECNT shows a significantly higher affinity for DAT compared to other monoamine transporters, making it a reliable marker for studying dopaminergic systems .
  • Reproducibility : The test-retest reproducibility of 18F-FECNT PET measurements is exceptionally high, with variability around 2%, which is superior to many other DAT imaging radiotracers .

Parkinson's Disease Research

One of the primary applications of 18F-FECNT is in the assessment of Parkinson's disease. Studies have demonstrated its effectiveness in quantifying striatal dopamine denervation and midbrain dopaminergic cell loss. For instance, a study involving MPTP-treated monkeys showed that 18F-FECNT PET could accurately reflect the degeneration of dopaminergic neurons, correlating well with postmortem analyses .

Case Study: MPTP-Treated Monkeys

  • Methodology : Rhesus monkeys were administered MPTP to induce parkinsonism. Subsequent PET scans using 18F-FECNT were conducted to evaluate dopamine terminal integrity.
  • Findings : The study found a strong correlation between PET data and postmortem stereological counts of dopaminergic neurons, validating the use of 18F-FECNT as a sensitive marker for monitoring disease progression .

Comparison with Other Radiotracers

Research comparing 18F-FECNT with other radiotracers such as [18F]FDOPA and [18F]FMT has shown that 18F-FECNT provides superior imaging capabilities for analyzing striatal degeneration in models of Parkinson's disease. Its ability to yield higher peak striatum-to-cerebellum ratios enhances its utility in clinical settings .

Human Studies

Initial human studies using 18F-FECNT have indicated its potential for mapping DAT density in healthy volunteers. The findings suggested favorable kinetics and significant brain uptake, supporting its application in clinical neuroimaging .

Quantification of Dopamine Transporter Density

The quantification of DAT density using 18F-FECNT PET has been extensively studied. A dynamic imaging protocol involving arterial blood sampling allows for accurate modeling of tracer kinetics, facilitating detailed assessments of DAT distribution across different brain regions.

Data Summary Table

StudySubject TypeMethodologyKey Findings
MonkeysMPTP modelHigh correlation between PET data and postmortem neuron counts; effective for monitoring parkinsonism progression.
MiceNon-invasive PETDemonstrated feasibility for analyzing striatal degeneration; validated against histological data.
HumansDynamic PET imagingRevealed high specific brain uptake; favorable binding kinetics.

化学反応の分析

Radiolabeling Procedure

  • Precursor : 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (nor-β-CClT) reacts with [18F]2-fluoroethyl triflate ([18F]FEtOTf) at room temperature for 4 minutes .
  • Isolation : [18F]FEtOTf is prepared from [18F]2-fluoroethyl bromide, which is distilled to minimize side reactions .
  • Yield : Decay-corrected radiochemical yields reach 84% , with specific activity up to 377.4 GBq/µmol (10.2 Ci/µmol) .
text
**[Key Reaction](pplx://action/followup)**: nor-β-CClT + [18F]FEtOTf → [18F]FECNT + Triflate byproducts

Metabolic Degradation Pathways

FECNT F-18 undergoes metabolic degradation via N-defluoroethylation , producing hydrophilic metabolites that confound PET imaging .

Primary Degradation Products

  • 2-[18F]Fluoroacetaldehyde ([18F]3b) : Formed via oxidation of the fluoroethyl side chain .
  • 2-[18F]Fluoroacetate ([18F]3c) : Further oxidation of [18F]3b .
  • Free [18F]Fluoride : Released via retro-Michael elimination or β-elimination .

Critical Stability Factors :

  • Heteroatom proximity : Degradation accelerates when fluorine is adjacent to oxygen/nitrogen .
  • Enzymatic involvement : Cytochrome P450 (CYP) enzymes mediate oxidation steps .

In Vitro Stability and Metabolite Behavior

  • Plasma Stability : No lipophilic radiolabeled metabolites detected in monkey plasma, ensuring reliable DAT imaging .
  • Brain Distribution : Metabolites like [18F]3b distribute evenly in the brain, reducing target-to-background ratios .

Key Research Findings

  • Synthetic Optimization : Using triflate synthons ([18F]FEtOTf) reduces precursor waste and improves yields compared to tosylate/brosylate methods .
  • Metabolite Impact : Degradation products like [18F]3c exhibit prolonged circulation, necessitating rapid post-injection imaging .
  • Thermal Stability : Microwave-assisted reactions in DMSO improve deprotection efficiency (38% yield) .

Degradation Pathways of this compound

PathwayProductsMechanismBiological Impact
N-Defluoroethylation [18F]3b, [18F]3c, [18F]FluorideOxidation → Retro-MichaelReduced imaging contrast
β-Elimination [18F]Fluoride + AldehydeBase-catalyzed eliminationFast fluoride release

Radiolabeling Efficiency

PrecursorSolventTemperature (°C)Incorporation Efficiency (%)
2-Bromoethyl triflate DMF8555
AgOTf/Graphpac column CH3CN28084

特性

CAS番号

281667-89-8

分子式

C17H21Cl18FNO2

分子量

324.81

IUPAC名

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-(fluoro-18F)ethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1/i19-1

InChIキー

YYXOKPOCUHEGJE-VZOVRYDYSA-N

SMILES

O=C([C@@H]1[C@@](N2CC[18F])([H])CC[C@@]2([H])C[C@@H]1C3=CC=C(Cl)C=C3)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Fecnt F-18;  (18F)-Fecnt;  18F-Fecnt;  Fecnt F-18;  J2.661.350G; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fecnt F-18
Reactant of Route 2
Reactant of Route 2
Fecnt F-18
Reactant of Route 3
Reactant of Route 3
Fecnt F-18
Reactant of Route 4
Reactant of Route 4
Fecnt F-18
Reactant of Route 5
Reactant of Route 5
Fecnt F-18
Reactant of Route 6
Reactant of Route 6
Fecnt F-18

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。